(2E)-2-Hexadecenoic Acid Ethyl Ester
Description
Contextualization within the Broader Field of Fatty Acid Esters Research
Fatty acid esters are a diverse class of lipids formed from a fatty acid and an alcohol. In biological systems, they are involved in a wide array of processes and are recognized for their roles as signaling molecules and biomarkers. Fatty acid ethyl esters, in particular, are often formed through the non-oxidative metabolism of ethanol (B145695), making them relevant in studies related to alcohol consumption. nih.gov
(2E)-2-Hexadecenoic acid ethyl ester fits within this broad research landscape as a specific molecular entity whose unique structural features—the C16 length of the fatty acid chain and the presence and configuration of the double bond—likely confer distinct physicochemical properties and biological activities. Research into fatty acid esters often involves their identification in natural products, such as plants and microorganisms, and the investigation of their potential applications, including in the development of biofuels. vulcanchem.comnih.gov The study of individual esters like this compound contributes to a more granular understanding of the structure-function relationships within this large and varied class of molecules.
Significance in Advanced Lipidomics and Metabolomics Studies
Lipidomics and metabolomics are powerful disciplines that aim to comprehensively identify and quantify the complete set of lipids (lipidome) and small molecules (metabolome) within a biological system. In this context, this compound represents a single data point that can contribute to a more extensive metabolic profile.
The significance of this specific ester in lipidomics is underscored by studies on isomers of hexadecenoic acid, which have been identified as important components of human blood lipids. While these studies often focus on the free fatty acids rather than their ethyl esters, they highlight the importance of accurately identifying and quantifying different C16:1 isomers to understand their distinct metabolic pathways and physiological effects.
In the field of metabolomics, the detection of fatty acid ethyl esters in biological specimens can serve as a valuable indicator of specific metabolic events. For instance, the presence of FAEEs in tissues and fluids is often linked to ethanol metabolism. nih.govnih.gov Advanced analytical techniques are crucial for the precise identification and quantification of these esters. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of fatty acid ethyl esters, providing detailed information on their structure and abundance. vulcanchem.comnih.gov The data generated from such analyses can help to elucidate metabolic pathways and identify potential biomarkers for various physiological and pathological states.
Below is a table summarizing the key analytical techniques used in the study of fatty acid esters:
| Analytical Technique | Application in Fatty Acid Ester Analysis | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds, including fatty acid esters. | High sensitivity and specificity; provides structural information through mass fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile and thermally labile compounds. | Versatile for a wide range of molecules; can be coupled with various detectors for comprehensive analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise chemical structure of molecules. | Provides detailed structural information, including the position and geometry of double bonds. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups present in a molecule. | Provides information on the types of chemical bonds present, such as C=O and C-O-C in esters. vulcanchem.com |
Current Research Trajectories and Unexplored Avenues for this compound
While direct research on this compound is limited, current trends in the broader field of lipid research suggest several promising avenues for future investigation. The biological activity of this specific ester remains largely uncharacterized. Future studies could explore its potential roles in cellular signaling, inflammation, and other physiological processes. For example, research on other fatty acid esters has revealed a range of biological effects, and it is plausible that this compound possesses unique activities worthy of investigation.
A significant area for future research is the development and application of more sensitive and specific analytical methods to detect and quantify this compound in complex biological matrices. This would enable a more accurate assessment of its distribution in different tissues and its association with particular metabolic states or diseases. Such studies could establish whether this ester can serve as a specific biomarker for certain conditions.
Furthermore, exploring the natural occurrence of this compound in various organisms, from microorganisms to plants, could provide insights into its biosynthetic pathways and ecological significance. Understanding its natural sources could also open up possibilities for its biotechnological production and potential applications.
The table below outlines potential future research directions for this compound:
| Research Area | Potential Focus | Rationale |
| Biological Activity | Investigation of effects on cellular signaling pathways, inflammatory responses, and metabolic regulation. | To understand the specific physiological and pathological roles of the compound. |
| Biomarker Discovery | Correlation of its levels in biological fluids and tissues with specific diseases or metabolic conditions. | To establish its potential as a diagnostic or prognostic marker. |
| Analytical Method Development | Creation of highly sensitive and specific assays for its detection and quantification. | To enable accurate measurement in complex biological samples. |
| Natural Occurrence and Biosynthesis | Identification in novel natural sources and elucidation of its biosynthetic pathways. | To understand its origins and potential for biotechnological production. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
ethyl (E)-hexadec-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h16-17H,3-15H2,1-2H3/b17-16+ |
InChI Key |
WKKVQOAYYIWUKZ-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)OCC |
Origin of Product |
United States |
Occurrence and Biosynthetic Pathways of 2e 2 Hexadecenoic Acid Ethyl Ester and Analogous Hexadecenoic Acid Derivatives
Natural Distribution across Biological Kingdoms
The presence of (2E)-2-Hexadecenoic Acid Ethyl Ester in nature is not extensively documented; however, its isomers and analogous saturated counterparts are found in a variety of organisms. These related fatty acid ethyl esters (FAEEs) and their free acid forms appear as metabolic products in plants, microorganisms, and insects, suggesting diverse physiological and ecological functions.
Identification in Plant Metabolomes and Secondary Metabolites
Various isomers and derivatives of hexadecenoic acid are identified as components of plant metabolomes. An isomer, E-11-Hexadecenoic acid, ethyl ester, has been detected in the ethanolic extracts of the aquatic plants Pistia stratiotes (water lettuce) and Eichhornia crassipes (water hyacinth). phytojournal.com In the red alga Laurencia okamurai, another isomer, (Z)-ethyl hexadec-11-enoate, was isolated along with other unsaturated fatty acid ethyl esters. researchgate.net
The free acid form, hexadecenoic acid (isomer unspecified), has been identified in the ethyl acetate (B1210297) leaf extract of Palicourea croceiodes and as a major component in the volatile fractions from the roots of Convolvulus althaeoides. arcjournals.orgnih.gov More commonly found is the saturated analogue, hexadecanoic acid, ethyl ester (ethyl palmitate), which is a known plant metabolite reported in species such as Arisaema flavum and Bupleurum chinense. nih.govnih.gov
Table 1: Occurrence of Hexadecenoic Acid Derivatives in Plants and Algae
| Compound Name | Organism | Kingdom | Finding |
|---|---|---|---|
| E-11-Hexadecenoic acid, ethyl ester | Pistia stratiotes, Eichhornia crassipes | Plantae | Identified in ethanolic extract via GC-MS analysis. phytojournal.com |
| (Z)-ethyl hexadec-11-enoate | Laurencia okamurai (Red Alga) | Protista | Isolated and characterized as an antifungal compound. researchgate.net |
| Hexadecenoic acid | Palicourea croceiodes | Plantae | Detected in ethyl acetate leaf extract. arcjournals.org |
| n-Hexadecenoic acid | Convolvulus althaeoides | Plantae | Found as a main compound in root volatile fractions. nih.gov |
| Hexadecanoic acid, ethyl ester | Arisaema flavum | Plantae | Isolated from chloroform (B151607) fraction of the plant extract. nih.gov |
| Hexadecanoic acid, ethyl ester | Gossypium sp. (Cotton) | Plantae | Identified in seed phytochemical analysis. globalresearchonline.net |
Presence and Production in Microbial Systems (Bacteria, Fungi, Microalgae)
Microorganisms are notable producers of fatty acids and their esters. The saturated analogue, hexadecanoic acid ethyl ester, has been isolated from marine bacteria and was shown to be a component of cell membranes. nih.gov This compound is also produced by the endophytic fungus Paecilomyces sp., where it was identified in an ethyl acetate crude extract that exhibited antimicrobial and antibiofilm properties. nih.gov The yeast Saccharomyces cerevisiae is also known to produce ethyl hexadecanoate (B85987) (ethyl palmitate) as a metabolite. nih.gov While these findings point to the microbial production of the saturated C16 ethyl ester, the direct production of this compound by microorganisms remains an area for further investigation.
Table 2: Production of Hexadecenoic Acid Analogues in Microbial Systems
| Compound Name | Organism | Type | Finding |
|---|---|---|---|
| Hexadecanoic acid, ethyl ester | Marine Bacteria | Bacteria | Isolated and identified as a cell membrane component. nih.gov |
| Hexadecanoic acid, ethyl ester | Paecilomyces sp. | Endophytic Fungus | Identified in a bioactive ethyl acetate crude extract. nih.gov |
| Ethyl hexadecanoate | Saccharomyces cerevisiae | Yeast (Fungus) | Documented as a metabolite in the Yeast Metabolome Database. nih.gov |
Role as Metabolites or Chemical Signals in Insect Biology
In insects, fatty acid esters often serve as chemical signals (semiochemicals) that mediate communication. Research on the chemical profile of the yellow-legged hornet, Vespa velutina, identified two relevant analogues in extracts from its sting apparatus: hexadecanoic acid, ethyl ester (ethyl palmitate) and an isomer, ethyl 9-hexadecenoate (palmitelaidic acid ethyl ester). nih.gov Additionally, a derivative named Hexadecenoic Acid,1-(Hydroxymethyl)-1,2-Ethanediyl Ester was identified from the cuticle of wool carder bees (Anthidium species), highlighting the use of these molecules as potential chemotaxonomic markers. ekb.eg These findings suggest that while this compound has not been specifically identified, its structural relatives play roles in insect chemical ecology.
Elucidation of Endogenous Biosynthetic Mechanisms
The biosynthesis of this compound is predicated on the formation of its fatty acid precursor. The endogenous production of hexadecenoic acid isomers is a multi-step process rooted in the universal pathway of de novo fatty acid synthesis, followed by specific enzymatic modifications.
De Novo Fatty Acid Synthesis and Subsequent Chain Elongation Processes
The backbone of all hexadecenoic acids is palmitic acid (hexadecanoic acid, 16:0), a 16-carbon saturated fatty acid. Palmitic acid is a primary end-product of the de novo fatty acid synthesis pathway in most organisms. researchgate.net This process begins with the carboxylation of acetyl-CoA to form malonyl-CoA. Through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated two carbons at a time, using malonyl-CoA as the donor, until the 16-carbon chain of palmitoyl-CoA is formed. researchgate.net This saturated C16 acyl-CoA is the direct precursor for the synthesis of various hexadecenoic acid isomers.
Enzymatic Transformations: Desaturases and Other Modifying Enzymes
The introduction of a double bond into the saturated palmitic acid chain is a critical step catalyzed by a class of enzymes known as fatty acid desaturases. The position and geometry (cis/trans) of the double bond are determined by the specific desaturase enzyme involved.
Stearoyl-CoA Desaturase (SCD): This enzyme, also known as Δ9-desaturase, is responsible for creating a cis double bond at the 9th carbon position. It converts palmitic acid (16:0) into palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7). researchgate.netmdpi.com This is one of the most common pathways for C16:1 biosynthesis.
Fatty Acid Desaturase 2 (FADS2): Also known as Δ6-desaturase, this enzyme introduces a cis double bond at the 6th carbon position of palmitic acid to produce sapienic acid (cis-6-hexadecenoic acid, 16:1n-10). mdpi.comnih.gov
Another established pathway for generating hexadecenoic acid is through the chain shortening of longer monounsaturated fatty acids. For instance, hypogeic acid (16:1n-9) can be synthesized via the β-oxidation of oleic acid (18:1n-9). researchgate.netmdpi.com
The final step, esterification, would involve the enzymatic reaction between the hexadecenoic acid (or its acyl-CoA form) and ethanol (B145695) to form the ethyl ester. While the specific enzymes responsible for producing the (2E) configuration at the C-2 position and for the subsequent ethyl esterification are not as well-characterized as the common desaturases, these fundamental pathways provide the essential C16 monounsaturated backbone.
Table 3: Known Biosynthetic Pathways for Hexadecenoic Acid Isomers
| Precursor | Enzyme | Product | Description |
|---|---|---|---|
| Palmitic acid (16:0) | Stearoyl-CoA Desaturase (SCD / Δ9-desaturase) | Palmitoleic acid (cis-9-16:1) | Introduction of a cis double bond at the C-9 position. researchgate.netmdpi.com |
| Palmitic acid (16:0) | Fatty Acid Desaturase 2 (FADS2 / Δ6-desaturase) | Sapienic acid (cis-6-16:1) | Introduction of a cis double bond at the C-6 position. mdpi.comnih.gov |
| Oleic acid (18:1n-9) | β-oxidation enzymes | Hypogeic acid (16:1n-9) | Chain shortening of an 18-carbon fatty acid. researchgate.netmdpi.com |
Esterification Processes Involving Ethanol and Hexadecenoic Acid Precursors
The primary chemical synthesis route for this compound involves the direct esterification of its corresponding carboxylic acid precursor, 2-hexadecenoic acid, with ethanol. This reaction is typically performed under acid catalysis. The process utilizes a strong acid, such as sulfuric acid, to protonate the carboxyl group of the fatty acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
To drive the reaction equilibrium towards the formation of the ethyl ester product, the water generated during the reaction is continuously removed. A common laboratory and industrial technique for this is the use of a Dean-Stark apparatus, which allows for the azeotropic removal of water. Optimized conditions for analogous fatty acid ethyl ester syntheses, which are applicable here, involve using sulfuric acid at a concentration of 1–3% (w/w) and maintaining a reaction temperature between 70–90°C. vulcanchem.com Under these conditions, high conversion rates, often exceeding 90%, can be achieved within a few hours. vulcanchem.com
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | 2-Hexadecenoic Acid, Ethanol | vulcanchem.com |
| Catalyst | Sulfuric Acid (H₂SO₄) | vulcanchem.com |
| Catalyst Concentration | 1–3% w/w | vulcanchem.com |
| Temperature | 70–90°C | vulcanchem.com |
| Key Equipment | Dean-Stark Trap (for water removal) | vulcanchem.com |
| Typical Conversion Rate | >90% | vulcanchem.com |
The precursors for this process, hexadecenoic acids, are monounsaturated fatty acids that exist as various isomers in nature. Key examples include palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1), both of which are endogenously synthesized from the saturated fatty acid, palmitic acid. nih.gov Palmitoleic acid is formed via the action of delta-9 desaturase, while sapienic acid is produced through delta-6 desaturase. researchgate.net These naturally occurring fatty acids serve as the foundational molecules that can be chemically or biologically converted to derivatives like this compound.
Biotechnological Approaches for Engineered Biosynthesis and Sustainable Production
Biotechnological methods offer a promising and sustainable alternative to chemical synthesis for the production of fatty acid ethyl esters (FAEEs), including this compound. These approaches leverage the metabolic machinery of microorganisms, which can be engineered to efficiently convert renewable feedstocks like glucose into target molecules.
Recombinant Microbial Systems for Enhanced Fatty Acid Ester Synthesis
The microbial production of FAEEs is often centered on the use of recombinant host organisms, with Saccharomyces cerevisiae (baker's yeast) and Escherichia coli being the most common choices. S. cerevisiae is a particularly attractive chassis for this purpose due to its inherent ability to produce high titers of ethanol, one of the two necessary substrates for FAEE synthesis. illinois.edu
The core of this strategy involves introducing a heterologous gene that encodes an enzyme capable of catalyzing the esterification of a fatty acyl-CoA molecule with ethanol. nih.gov A widely used class of enzymes for this purpose is the wax ester synthases (WS). illinois.edu Specifically, the wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) from the bacterium Marinobacter hydrocarbonoclasticus has been identified as a highly active enzyme for FAEE production when expressed in S. cerevisiae. illinois.edu Another class of enzymes, alcohol O-acyltransferases (ATFs), can also be utilized; these enzymes facilitate ester formation by using acyl-CoA units and an alcohol, releasing free coenzyme A and providing a strong thermodynamic driving force for the reaction. escholarship.org
Metabolic Pathway Engineering Strategies for Directed Compound Production
To achieve high yields of a specific FAEE, metabolic engineering goes beyond the simple introduction of an ester-forming enzyme. The strategies focus on optimizing the entire metabolic network to channel carbon flux towards the desired product and ensure a balanced supply of precursors.
A primary strategy involves increasing the intracellular pool of fatty acyl-CoAs, the second key substrate for FAEE synthesis. nih.gov This can be accomplished by overexpressing key enzymes in the native fatty acid biosynthesis pathway of the host organism. illinois.edu However, this can create metabolic imbalances and interfere with the production of fatty acids essential for the microbe's own growth and membrane integrity.
A more advanced and effective strategy is the implementation of an orthogonal, parallel pathway for fatty acid synthesis. illinois.edu This approach involves expressing a heterologous Type-I fatty acid synthase (FAS) system, such as the one from Brevibacterium ammoniagenes, within the microbial host. illinois.edu This heterologous FAS operates independently of the host's native FAS, providing a dedicated supply of fatty acids specifically for FAEE production. illinois.edu This decouples the production of the target compound from the host's primary metabolism, bypassing native regulatory mechanisms and reducing the metabolic burden on the cell. illinois.edu This strategy has been shown to significantly enhance FAEE titers, with strains harboring the orthogonal pathway demonstrating a more than 6-fold increase in production compared to those relying solely on the native fatty acid supply. illinois.edu
| Strategy | Description | Host Organism | Key Enzymes / Genes | Reference |
|---|---|---|---|---|
| Heterologous Enzyme Expression | Introduction of a non-native enzyme to catalyze the final esterification step. | Saccharomyces cerevisiae, Escherichia coli | Wax Ester Synthase (e.g., WS2 from M. hydrocarbonoclasticus), Alcohol O-acyltransferase (ATF) | illinois.eduescholarship.org |
| Precursor Pool Enhancement | Upregulation of the host's native fatty acid biosynthesis pathway to increase fatty acyl-CoA availability. | Saccharomyces cerevisiae | Overexpression of native fatty acid synthesis enzymes (e.g., acetyl-CoA carboxylase). | illinois.edunih.gov |
| Orthogonal Biosynthesis Pathway | Introduction of a complete, parallel fatty acid synthesis pathway to provide a dedicated precursor supply. | Saccharomyces cerevisiae | Type-I Fatty Acid Synthase (FAS) from Brevibacterium ammoniagenes. | illinois.edu |
Synthetic Methodologies for 2e 2 Hexadecenoic Acid Ethyl Ester
Established Chemical Synthesis Routes
Conventional chemical synthesis provides robust and high-yielding pathways to (2E)-2-Hexadecenoic Acid Ethyl Ester. These methods primarily involve direct esterification and stereoselective strategies to ensure the purity of the desired E-isomer.
The most common and direct method for synthesizing this compound is the Fischer esterification of (2E)-2-Hexadecenoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The primary role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
To drive the reaction towards completion, the water formed as a byproduct is continuously removed from the reaction mixture, often using a Dean-Stark apparatus. vulcanchem.com This removal shifts the chemical equilibrium in favor of the ester product according to Le Chatelier's principle. Optimized conditions for analogous fatty acid esterifications often involve heating the solution at reflux for several hours. orgsyn.org For example, conversions exceeding 90% can be achieved with sulfuric acid catalysis (1–3% w/w) at temperatures between 70–90°C. vulcanchem.com
Table 1: Comparative Conditions for Acid-Catalyzed Esterification of Fatty Acids
| Parameter | (2E)-2-Hexadecenoate (Analogous) | Ethyl Oleate | Ethyl Stearate |
|---|---|---|---|
| Catalyst (H₂SO₄) | 2% w/w | 2% w/w | 2% w/w |
| Temperature (°C) | 80 | 80 | 80 |
| Reaction Time (hr) | 4 | 4 | 4 |
| Conversion (%) | 92.3 | 89.7 | 85.4 |
This table presents typical reaction conditions and outcomes for the synthesis of fatty acid ethyl esters, based on analogous examples. vulcanchem.com
Ensuring the stereochemical purity of the (E)-isomer is critical. The geometry of the double bond is typically established during the synthesis of the (2E)-2-Hexadecenoic acid precursor. Stereoselective olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are commonly employed to achieve high E-selectivity. In this reaction, a phosphonate (B1237965) carbanion reacts with an aldehyde (tetradecanal in this case) to form the α,β-unsaturated ester with a strong preference for the E-isomer. researchgate.net
Subsequent hydrolysis of the resulting ester from the HWE reaction yields the (2E)-2-Hexadecenoic acid, which can then be re-esterified with ethanol as described above to produce the final product with high isomeric purity. The E-configuration is characterized by a planar geometry around the trans double bond, which minimizes steric hindrance. vulcanchem.com This configuration can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, where the trans-vinylic protons exhibit characteristic coupling constants (J) in the range of 15–16 Hz. vulcanchem.com
Chemoenzymatic and Biocatalytic Synthesis Approaches
Chemoenzymatic and biocatalytic methods offer a green alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. These approaches utilize enzymes such as lipases and esterases to catalyze the formation of the ester bond.
Enzymes, particularly lipases, are widely used as biocatalysts for the direct esterification of fatty acids. Lipases are highly efficient and can operate in non-aqueous or solvent-free systems, which simplifies product recovery and minimizes environmental impact. nih.govresearchgate.net Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are particularly popular due to their stability and reusability. nih.govnih.gov
The enzymatic esterification process involves the reaction of (2E)-2-Hexadecenoic acid with ethanol in the presence of the lipase (B570770). The reaction mechanism generally follows a Ping-Pong Bi-Bi model, where the lipase first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester and regenerate the free enzyme. researchgate.net Water is a byproduct of this reaction, and its removal can enhance the final conversion yield. researchgate.net
Esterases can also catalyze the formation of ester bonds from an organic acid and an alcohol. nih.govresearchgate.net While often associated with hydrolysis, these enzymes can drive the synthesis of esters in environments with low water activity. researchgate.net
Table 2: Key Parameters in Lipase-Catalyzed Esterification
| Parameter | Typical Conditions/Observations | Rationale |
|---|---|---|
| Enzyme | Immobilized Lipases (e.g., Novozym® 435) | High stability, reusability, and activity in organic media. nih.govnih.gov |
| Solvent | Solvent-free or non-polar organic solvents (e.g., n-hexane) | Minimizes enzyme denaturation and shifts equilibrium towards synthesis. researchgate.net |
| Temperature | 40 - 70 °C | Balances reaction rate with enzyme thermal stability. nih.gov |
| Substrate Ratio | Molar excess of one substrate (often the alcohol) | Can increase reaction rate and final conversion. researchgate.net |
| Water Removal | Molecular sieves or vacuum | Shifts the reaction equilibrium to favor ester formation. researchgate.net |
Enzymatic transesterification is an alternative biocatalytic route for producing this compound. In this process, a different ester of (2E)-2-Hexadecenoic acid (e.g., a methyl or glyceryl ester) is reacted with ethanol in the presence of a lipase. The enzyme catalyzes the exchange of the alcohol moiety, resulting in the formation of the desired ethyl ester and the release of the original alcohol.
Advanced Analytical Techniques for Characterization and Precise Quantification
Chromatographic Separation Techniques for Compound Isolation and Analysis
Chromatography is fundamental to the analysis of fatty acid esters, enabling their separation from complex mixtures prior to identification and quantification. The choice of technique depends on the volatility and polarity of the compound.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters (FAEEs). When coupled with a mass spectrometer (GC-MS), it becomes a definitive tool for identification. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. For (2E)-2-Hexadecenoic Acid Ethyl Ester, GC-MS analysis under electron ionization (70 eV) provides a distinct mass spectrum that serves as a molecular fingerprint. vulcanchem.com While mass spectrometry is a common detector, other systems like Flame Ionization Detection (FID) are also widely used for the quantification of fatty acid esters due to their robust and linear response.
| Parameter | Typical Condition for FAEE Analysis | Reference |
|---|---|---|
| Column Type | Capillary (e.g., DB-1, SE-30) | nist.gov |
| Detector | Mass Spectrometry (MS), Flame Ionization Detection (FID) | vulcanchem.com |
| Ionization (MS) | Electron Ionization (EI) at 70 eV | vulcanchem.com |
| Carrier Gas | Helium (He) or Nitrogen (N₂) | nist.gov |
High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of lipids, particularly for compounds that are not sufficiently volatile for GC or are thermally labile. Reverse-phase HPLC is commonly employed for separating fatty acid esters. For this compound, separation can be achieved using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture (85:15), with the compound eluting at approximately 24.7 minutes. vulcanchem.com For enhanced sensitivity, Ultra-high-performance liquid chromatography (UHPLC) coupled with detectors like a charged aerosol detector (CAD) can achieve limits of quantification (LOQ) below 0.1 μg/mL. vulcanchem.com
| Parameter | Condition for this compound | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC | vulcanchem.com |
| Stationary Phase (Column) | C18 | vulcanchem.com |
| Mobile Phase | Acetonitrile/Water (85:15) | vulcanchem.com |
| Retention Time | 24.7 min | vulcanchem.com |
| Advanced Detection | UHPLC with Charged Aerosol Detection (CAD) | vulcanchem.com |
Spectroscopic Methods for Structural Elucidation and Molecular Identification
Spectroscopic methods provide detailed information about the molecular structure of a compound, including its mass, fragmentation pattern, functional groups, and the connectivity of its atoms.
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a molecule. For this compound, which has a molecular weight of 282.5 g/mol , GC-MS analysis reveals a molecular ion peak (M+) at an m/z (mass-to-charge ratio) of 282.5. vulcanchem.com The fragmentation pattern is equally important for structural confirmation. Characteristic fragments for this compound include a peak at m/z 236, corresponding to the loss of an ethanol (B145695) group (CH₂CH₂OH), and a peak at m/z 183, resulting from cleavage of the alkyl chain. vulcanchem.com This unique pattern serves as a "molecular fingerprint" for identification. Tandem MS (MS/MS) can be used for further structural confirmation by isolating a specific fragment ion and inducing further fragmentation to obtain more detailed structural information.
| m/z Value | Interpretation | Reference |
|---|---|---|
| 282.5 | Molecular Ion [M]⁺ | vulcanchem.com |
| 236 | Loss of ethanol [M - CH₂CH₂OH]⁺ | vulcanchem.com |
| 183 | Alkyl chain cleavage | vulcanchem.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural assignment of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl ester group, typically a quartet around 4.2 ppm for the methylene (B1212753) (-OCH₂-) protons and an associated triplet for the methyl (-CH₃) protons. aocs.org Crucially, the trans configuration of the double bond is confirmed by the signals of the vinylic protons, which exhibit a large coupling constant (J value) of approximately 15–16 Hz, a feature transferable from analogous compounds like methyl (E)-2-hexadecenoate. vulcanchem.com
| Proton Group | Expected ¹H NMR Signal | Key Feature | Reference |
|---|---|---|---|
| Vinylic Protons (-CH=CH-) | Multiplets | Large coupling constant (J ≈ 15-16 Hz) confirms E-(trans) configuration | vulcanchem.com |
| Ester Methylene (-OCH₂CH₃) | Quartet (q) | Characteristic signal for the ethyl group attached to the ester oxygen | aocs.org |
| Alkyl Methylene α to C=O (-CH₂C=O) | Triplet (t) | Protons adjacent to the carbonyl group | researchgate.net |
| Ester Methyl (-OCH₂CH₃) | Triplet (t) | Characteristic signal for the terminal methyl of the ethyl group | aocs.org |
| Alkyl Chain Methylene (-(CH₂)ₙ-) | Broad singlet/multiplet | Overlapping signals from the long hydrocarbon chain | researchgate.net |
| Alkyl Chain Methyl (-CH₃) | Triplet (t) | Signal for the terminal methyl group of the hexadecenoyl chain | researchgate.net |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A strong C=O (carbonyl) stretching vibration is observed around 1740 cm⁻¹, which is indicative of the ester group. vulcanchem.com The C-O-C asymmetric stretch appears at 1177 cm⁻¹. vulcanchem.com Furthermore, the presence of a trans double bond is confirmed by a distinct C-H out-of-plane deformation band at 968 cm⁻¹. vulcanchem.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 1740 | C=O stretch | Ester Carbonyl | vulcanchem.com |
| 1177 | C-O-C asymmetric stretch | Ester Linkage | vulcanchem.com |
| 968 | C-H out-of-plane deformation | Trans-vinylic | vulcanchem.com |
Integrated Analytical Platforms and '-omics' Applications
The characterization and precise quantification of specific lipid molecules like this compound from complex biological matrices demand sophisticated analytical strategies. Modern lipidomics research increasingly relies on integrated platforms that couple high-resolution separation techniques with sensitive mass spectrometry. These approaches, combined with powerful computational tools, enable the comprehensive profiling of hundreds to thousands of lipid species, providing a system-level view of lipid metabolism and function.
Comprehensive GC-MS and LC-MS Profiling in Lipidomics Research
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. youtube.com For fatty acid esters, GC provides high chromatographic resolution, separating isomers based on chain length, degree of unsaturation, and double bond position. Prior to analysis, lipids extracted from a biological sample are often derivatized, for instance, by transesterification to their fatty acid methyl esters (FAMEs) or by silylation, to increase their volatility and thermal stability. nih.govcreative-proteomics.com However, for the analysis of FAEEs like this compound, derivatization may not be necessary if the compound is sufficiently volatile.
Following separation on the GC column, the compound is ionized, typically by electron ionization (EI). The resulting mass spectra are highly reproducible and contain specific fragmentation patterns that serve as a chemical fingerprint. These patterns can be matched against extensive spectral libraries, such as the NIST and Agilent-Fiehn Metabolomics libraries, for high-confidence identification. krackeler.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique capable of analyzing a broader range of lipids, from polar to nonpolar, often without the need for derivatization. nih.govyoutube.com This is particularly advantageous in untargeted lipidomics, where the goal is to profile the entire lipidome. youtube.com Reversed-phase (RP) liquid chromatography, typically using C18 or C8 columns, is commonly employed to separate lipids based on their hydrophobicity. nih.gov
Ionization is achieved using softer techniques than GC-MS, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). frontiersin.orgnih.gov These methods typically generate protonated molecules [M+H]+ or adducts [M+Na]+, preserving the molecular ion and providing accurate molecular weight information. Tandem mass spectrometry (MS/MS) is then used to generate fragment ions, which provide structural details for confident identification of the fatty acyl chains and headgroups. researchgate.net For this compound, LC-MS/MS can confirm the C16:1 acyl chain composition and the ethyl ester modification.
The integration of these techniques provides complementary information. GC-MS offers excellent separation and library-matchable identification for specific compound classes like FAEEs, while LC-MS provides broader coverage of the entire lipidome, including phospholipids, sphingolipids, and triacylglycerols, in a single analysis. nih.gov
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Sample Preparation | Lipid extraction; potential derivatization (silylation) to improve volatility. | Lipid extraction (e.g., Folch or Bligh-Dyer method). nih.gov |
| Chromatography Column | Capillary column (e.g., DB-5ms, HP-88). | Reversed-phase C18 or C8 column. nih.gov |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen). | Gradient of organic solvents (e.g., Acetonitrile, Methanol) and water with additives (e.g., ammonium (B1175870) acetate). nih.gov |
| Ionization Technique | Electron Ionization (EI). | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). frontiersin.orgnih.gov |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF). krackeler.com | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), Orbitrap. nih.gov |
| Typical Ions Observed | Molecular ion (m/z 282.26) and characteristic fragment ions. | Precursor ion [M+H]+ (m/z 283.26) or [M+Na]+ (m/z 305.24); specific product ions upon fragmentation. |
| Identification Method | Retention time and spectral matching against libraries (e.g., NIST). krackeler.com | Retention time and matching of precursor/product ion pairs to databases (e.g., LIPID MAPS). |
Advanced Data Processing and Bioinformatic Analysis for Complex Mixture Deconvolution
The comprehensive datasets generated by GC-MS and LC-MS in lipidomics studies are vast and complex, containing signals from thousands of molecular features in a single sample. Extracting meaningful information requires advanced data processing and bioinformatic workflows to manage tasks such as peak detection, spectral deconvolution, compound identification, and quantification. frontiersin.org
A major challenge in analyzing complex biological mixtures is the extensive overlap of signals from co-eluting and isobaric or isomeric lipid species. frontiersin.org Deconvolution is the computational process of resolving these mixed signals back into the spectra of the individual chemical components.
The data analysis pipeline typically involves several key steps:
Raw Data Processing: Initial steps involve converting raw instrument data into a usable format. This includes noise reduction, baseline correction, and peak picking to create a list of all detected mass-to-charge ratios (m/z), their intensities, and retention times.
Peak Alignment: To compare multiple samples (e.g., control vs. treated), the detected peaks are aligned across different chromatographic runs to correct for minor shifts in retention time.
Deconvolution and Compound Identification: This is a critical step for untangling complex data. Deconvolution algorithms analyze the relationships between different mass spectral features to group them as belonging to a single chemical entity. For instance, software like MS-DIAL uses data-independent MS/MS deconvolution to generate high-quality MS2 spectra from mixed signals, which can then be used for more confident database searching. nih.gov Correlation-based deconvolution (CorrDec) is another strategy that uses the correlation of peak shapes across multiple samples to improve the quality of MS/MS spectra. frontiersin.org These purified spectra are then matched against spectral libraries and databases for identification.
Statistical Analysis: Following identification and quantification, statistical tools are applied to identify significant changes in lipid levels between experimental groups and to visualize the data through methods like principal component analysis (PCA) and heat maps. mdpi.com
For a compound like this compound, these bioinformatic tools are essential for distinguishing it from other isomers (e.g., (9Z)-9-Hexadecenoic acid, ethyl ester) or isobaric compounds that may be present in the sample. By deconvoluting overlapping chromatographic peaks and analyzing unique fragment ions in the MS/MS spectra, these advanced workflows enable the precise identification and accurate quantification of the target molecule even in a highly complex lipidome. researchgate.net
| Step | Description | Software/Tool Example | Outcome for Target Compound |
|---|---|---|---|
| 1. Feature Detection | Extraction of all mass spectral features (m/z, retention time, intensity) from raw LC-MS data. | XCMS, MS-DIAL nih.gov | A feature corresponding to the [M+H]+ of the target (m/z 283.26) is detected at a specific retention time. |
| 2. MS/MS Deconvolution | Computational separation of co-eluting precursor ions to generate "clean" MS/MS spectra for each component. | MS-DIAL, DecoID frontiersin.org | A purified MS/MS spectrum is generated, isolating fragment ions specific to this compound from interfering background ions. |
| 3. Database Annotation | Searching the purified MS/MS spectrum against lipid databases for structural identification. | LIPID MAPS, Metlin, SimLipid krackeler.com | The spectrum is matched to this compound based on precursor mass and fragmentation pattern, confirming its identity. |
| 4. Quantification | Integration of the chromatographic peak area for the identified compound across all samples. | MZmine, Skyline | Provides the relative or absolute abundance of this compound in each sample for statistical comparison. |
Investigation of Biological Activities and Underlying Mechanisms of Action
Anti-Inflammatory Modulatory Effects
There is a significant gap in the scientific literature regarding the specific anti-inflammatory effects of (2E)-2-Hexadecenoic Acid Ethyl Ester.
Regulation of Cellular Inflammatory Signaling Cascades (e.g., MAPKs, NF-κB Pathways)
No specific studies were identified that investigate the direct regulatory effects of this compound on cellular inflammatory signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While some research on other, unrelated fatty acid esters has shown modulation of these pathways, it would be scientifically inaccurate to extrapolate these findings to this compound without direct experimental evidence.
Modulation of Pro-Inflammatory Mediator Production
Detailed studies on the modulation of pro-inflammatory mediator production, such as prostaglandins (B1171923) and cytokines, by this compound are not available in the reviewed scientific literature.
Antimicrobial Properties and Efficacy Mechanisms
Specific data on the antimicrobial properties of this compound is not available.
Antibacterial Actions against Pathogenic Microorganisms
There are no specific studies detailing the antibacterial actions of this compound against pathogenic microorganisms. General studies on other fatty acid esters have indicated some antibacterial potential, but these findings are not specific to the requested compound.
Antifungal Effects and Inhibition of Fungal Growth
Similarly, research specifically investigating the antifungal effects and the mechanisms of fungal growth inhibition by this compound is not present in the available scientific literature.
Antiparasitic Investigations and Proposed Modes of Action
No published research was found that investigates the antiparasitic properties or proposes modes of action for this compound.
Study of Interactions with Ectoparasitic Organisms
Fatty acid ethyl esters (FAEEs) sourced from microalgae have demonstrated notable antiparasitic effects. researchgate.net Studies have investigated the efficacy of a range of commercial FAEEs, varying in carbon chain length and degree of unsaturation, against common fish ectoparasites such as Gyrodactylus turnbulli and Trichodina sp. researchgate.net
In these investigations, various FAEEs were tested on infected guppies and barramundi. The research identified ethyl laurate (12:0) as a highly effective agent against both parasites, establishing a lethal dose 50 (LD50) of 18.75 µM within 250 minutes of incubation. researchgate.net Other unsaturated FAEEs also showed significant efficacy, highlighting the potential of this class of compounds as natural antiparasitic treatments in aquaculture. researchgate.net
| Ectoparasite | Effective FAEE | LD50 | Incubation Time | Reference |
| Gyrodactylus turnbulli | Ethyl Laurate (12:0) | 18.75 µM | 250 min | researchgate.net |
| Trichodina sp. | Ethyl Laurate (12:0) | 18.75 µM | 250 min | researchgate.net |
| Gyrodactylus turnbulli | Ethyl Eicosapentaenoate (20:5 n-3) | Not specified | Not specified | researchgate.net |
| Trichodina sp. | Dihomo-γ-linolenic acid ethyl ester (20:3 n-6) | Not specified | Not specified | researchgate.net |
| Trichodina sp. | Ethyl α-linolenate (18:3 n-3) | Not specified | Not specified | researchgate.net |
Mechanistic Hypotheses for Antiparasitic Activity
The precise mechanisms through which this compound and related FAEEs exert their antiparasitic effects are not fully elucidated, but several hypotheses have been proposed based on their physicochemical properties. As esters of fatty acids, these molecules are lipophilic and can readily interact with the lipid-rich outer layers of ectoparasites.
One leading hypothesis suggests that FAEEs disrupt the integrity of the parasite's cell membranes. This interaction could alter membrane fluidity and permeability, leading to a loss of essential ions and molecules, ultimately causing cell lysis and death. The carbon chain length and the presence and position of double bonds, as seen in the this compound, are critical factors that influence the degree of membrane disruption and, consequently, the potency of the antiparasitic activity. researchgate.net Another possibility involves the interference with critical metabolic pathways within the parasite, such as energy production or enzymatic processes, though this requires further investigation.
Antioxidant Capacity and Oxidative Stress Mitigation
This compound, often identified as a component in plant extracts, is recognized for its antioxidant properties. researchgate.netphytojournal.com The capacity of this and related long-chain fatty acid esters to counteract oxidative stress is a subject of ongoing research, with studies exploring both direct and indirect antioxidant mechanisms. nih.govjournalijar.com
Direct Free Radical Scavenging Capabilities
The antioxidant activity of extracts containing hexadecenoic acid ethyl ester has been evaluated using established in vitro assays that measure the ability to scavenge stable free radicals. nih.gov The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging assays are commonly employed for this purpose. nih.govnih.gov
| Assay | Compound/Extract | Result | Reference |
| DPPH Radical Scavenging | Volatile oils containing hexadecenoic acid ethyl ester | Demonstrated antioxidant activity | nih.gov |
| ABTS Radical Scavenging | Volatile oils containing hexadecenoic acid ethyl ester | Demonstrated antioxidant activity | nih.gov |
| Hydrogen Peroxide Scavenging | Resveratrol (B1683913) esterified with fatty acids | Higher activity than pure resveratrol | nih.gov |
| DPPH Radical Scavenging | Xerophyta spekei extract (containing FAEEs) | IC50 of 33.00 ± 1.47 µg/mL | nih.gov |
Influence on Endogenous Antioxidant Defense Systems
Beyond direct scavenging, certain fatty acid esters can mitigate oxidative stress by modulating the body's own antioxidant defense mechanisms. Research on a related compound, 4-hydroperoxy-2-decenoic acid ethyl ester (HPO-DAEE), revealed its ability to enhance the expression of heme oxygenase-1 (HO-1), a critical antioxidant enzyme that plays a role in cellular protection against oxidative damage. nih.gov
Furthermore, studies on lipophilic esters of resveratrol and long-chain fatty acids have shown they can regulate the expression of major pro-antioxidant genes, specifically superoxide (B77818) dismutase 1 (SOD1) and superoxide dismutase 2 (SOD2). nih.gov This regulation helps to reduce the defense of cancer cells against ROS-induced stress and suppresses oxidative stress in normal cells. nih.gov The ability of FAEEs to suppress the intracellular accumulation of ROS further underscores their role in supporting endogenous antioxidant systems. nih.gov
Anti-Proliferative Research in Specific Cell Models
Unsaturated fatty acids and their derivatives have been investigated for their potential to inhibit the growth of cancer cells. researchgate.netresearchgate.net While research specifically on this compound is limited, studies on closely related compounds provide insight into the anti-proliferative activities of this class of molecules. For example, hexadecanoic acid ethyl ester, the saturated analogue, has demonstrated cytotoxic activity against the human breast cancer cell line MCF-7. nih.gov
In one study, hexadecanoic acid ethyl ester exhibited a significant, dose-dependent decrease in the viability of MCF-7 cells, with a calculated half-maximal inhibitory concentration (IC50) of 25 µM after 48 hours of treatment. nih.gov This finding suggests that fatty acid ethyl esters can possess potent anti-proliferative effects.
| Cell Line | Compound | IC50 | Exposure Time | Result | Reference |
| MCF-7 (Human Breast Cancer) | Hexadecanoic Acid Ethyl Ester | 25 µM | 48 h | 67% inhibition at 100 µM | nih.gov |
Mechanisms of Cell Cycle Arrest and Growth Inhibition
The anti-proliferative effects of fatty acid esters are often linked to their ability to interfere with the cell cycle, leading to arrest and inhibition of tumor growth. nih.gov Studies on bioactive ester compounds have shown they can induce cell cycle arrest, typically at the G1 phase. nih.gov
The underlying mechanisms involve the regulation of key cell cycle proteins. For instance, some bioactive esters can reduce the protein abundance of Skp2, an F-box protein that targets cyclin-dependent kinase (CDK) inhibitors for degradation. nih.gov This leads to the accumulation of CDK inhibitors like p21Cip1 and p27Kip1. nih.gov The stabilization of these inhibitors prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the E2F transcription factors inhibited, thereby blocking the progression from the G1 to the S phase of the cell cycle. nih.gov Furthermore, some unsaturated fatty acids can exert their effects through pathways involving the tumor suppressor PTEN, which influences the AKT/mTOR signaling cascade that is crucial for cell growth and proliferation. nih.gov
Induction of Programmed Cell Death (Apoptosis) Pathways
Programmed cell death, or apoptosis, is a crucial physiological process for removing unwanted or damaged cells. The dysregulation of apoptosis is a hallmark of many diseases, including cancer. Evidence from related compounds suggests that FAEEs can trigger this process in cancer cells.
Research has demonstrated that certain saturated FAEEs, such as ethyl palmitate and ethyl stearate, induce apoptosis in human liver cancer (HepG2) cells. nih.gov In one study, treatment of HepG2 cells with these FAEEs led to DNA fragmentation, a characteristic feature of apoptosis. nih.gov Flow cytometry analysis further revealed that this exposure perturbed the cell cycle, causing a decrease in the number of cells in the S and G2/M phases. nih.gov These findings indicate that FAEEs can initiate the apoptotic cascade in cancer cell lines. While the precise mechanisms for this compound are yet to be elucidated, the activity of other long-chain FAEEs suggests a potential role in modulating apoptotic pathways.
Table 1: Effects of Related Fatty Acid Ethyl Esters on HepG2 Cancer Cells
| Compound | Concentration | Observation | Effect |
|---|---|---|---|
| Ethyl Palmitate | 18.5 µM | DNA fragmentation (smear) | Induction of Apoptosis |
| Ethyl Stearate | 10.6 µM | DNA fragmentation (smear) | Induction of Apoptosis |
| Ethyl Palmitate & Ethyl Stearate | 18.5 µM & 10.6 µM | Decrease in S and G2/M phase cells | Cell Cycle Perturbation |
Data sourced from a study on the induction of apoptosis by FAEEs in HepG2 cells. nih.gov
Other Investigated Biological Roles and Molecular Interactions
Beyond apoptosis, the broader class of fatty acid esters engages in various other biological activities and molecular interactions that are critical for cellular function.
FAEEs, particularly those derived from omega-3 fatty acids, are known to significantly influence lipid metabolism. Prescription forms of omega-3 acid ethyl esters are used to manage hypertriglyceridemia. nih.gov Studies on eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) ethyl esters have shown they effectively lower plasma triglyceride concentrations. nih.gov
The influence of FAEEs extends to the cellular level by altering the fatty acid composition of cell membranes. In a study involving murine B-cells, dietary supplementation with EPA and DHA ethyl esters led to their effective uptake by the cells. This incorporation occurred at the expense of n-6 polyunsaturated fatty acids (PUFAs), such as arachidonic acid, thereby modifying the cellular lipid profile. This alteration of membrane lipid composition can have profound effects on cellular signaling and inflammatory processes. Isomers of hexadecenoic acid have also been identified as emerging metabolic markers, with their levels in blood lipids varying in conditions like obesity. nih.govsemanticscholar.org
The interaction of FAEEs with enzymes is a key aspect of their biological function. For instance, some fatty acid esters have been reported to exhibit alpha-reductase inhibitory activity. thepharmajournal.com While specific reductase inhibition by this compound has not been detailed, related compounds show clear enzyme modulatory effects.
One study found that medium-chain fatty acid ethyl esters possess antimicrobial properties that are selectively activated by the enzymatic activity of Malassezia yeast. The yeast's enzymes hydrolyze the esters, releasing the active fatty acids. This demonstrates a targeted modulatory activity dependent on the presence of specific microbial enzymes.
Research on compounds structurally similar to this compound indicates a capacity to modulate cellular signaling pathways. For example, trans-2-decenoic acid ethyl ester (DAEE), a medium-chain fatty acid derivative, has been shown to elicit neurotrophin-like intracellular signals. nih.govmdpi.com In neuronal cells, DAEE activates key signaling molecules, including extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govmdpi.com This activation suggests that the compound may interact with cellular receptors or pathways that influence cell function and survival.
Another related compound, (E)-9-octadecenoic acid ethyl ester, has been found to regulate inflammatory responses by modulating the MAPKs and NF-κB signaling pathways in macrophages. These pathways are central to the regulation of immune responses, cell proliferation, and apoptosis. The ability of these related esters to influence such critical signaling cascades highlights a significant potential for this compound to participate in receptor-mediated or other signaling events.
Table 2: Investigated Signaling Effects of Related Fatty Acid Esters
| Compound | Cell/Model System | Pathway/Molecule Affected | Observed Effect |
|---|---|---|---|
| trans-2-Decenoic Acid Ethyl Ester | Mouse Cortical Neurons | ERK1/2 | Activation/Phosphorylation |
| (E)-9-Octadecenoic Acid Ethyl Ester | RAW264.7 Macrophages | MAPKs & NF-κB | Regulation of Inflammatory Signaling |
This table summarizes findings from studies on structurally related fatty acid ethyl esters. nih.govmdpi.com
Ecological and Environmental Contexts of 2e 2 Hexadecenoic Acid Ethyl Ester
Role in Chemical Ecology and Interspecies Chemical Communication
Chemical signals are a fundamental medium of communication in the natural world, mediating interactions both within and between species. Fatty acid derivatives, including esters, are key players in this chemical language, serving as defense compounds, signaling molecules, and cues for locating resources.
Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores, and fatty acid-derived compounds are integral to these defense strategies. frontiersin.orgnih.gov Unsaturated fatty acids (UFAs) and their derivatives can act directly as toxins or deterrents, or they can serve as precursors to signaling molecules like jasmonates that trigger broader defensive responses. nih.govresearchgate.net The composition of plant lipids, particularly the ratio of saturated to unsaturated fatty acids, can change in response to environmental stressors, including insect herbivory. as-proceeding.com
While direct evidence for (2E)-2-Hexadecenoic Acid Ethyl Ester in plant defense is not documented, related compounds have established roles. For instance, n-Hexadecanoic acid, the saturated analogue, has demonstrated antifeedant and larvicidal properties against agricultural pests like Spodoptera litura. researchgate.net Extracts from various plants containing hexadecanoic acid and its esters have shown insecticidal activity. researchgate.netplos.org The esterification of the fatty acid to form an ethyl ester likely modifies its volatility and lipophilicity, traits that are critical for its function as an airborne or surface-bound chemical signal. The presence of a double bond in the (2E) configuration further influences its chemical reactivity and specific biological activity.
| Compound Class | Role in Plant-Herbivore Interactions | Example Compound | Source Organism Example |
| Unsaturated Fatty Acids (UFAs) | Precursors to defense signaling molecules (e.g., jasmonates); modulators of membrane properties under stress. frontiersin.orgnih.gov | α-Linolenic Acid | Arabidopsis |
| Saturated Fatty Acids | Direct antifeedant and larvicidal activity. researchgate.net | n-Hexadecanoic Acid | Pongamia pinnata |
| Fatty Acid Esters | Potential insecticidal and deterrent activities. researchgate.net | Hexadecanoic acid, methyl ester | Fungal Endophytes |
Microbial communities rely on chemical signaling to coordinate social behaviors such as biofilm formation, virulence, and antibiotic production in a process known as quorum sensing (QS). Fatty acid-derived molecules have emerged as a significant class of these signals. For example, Pseudomonas aeruginosa uses a cis-2-unsaturated fatty acid (cis-2-decenoic acid) as a dispersion and communication signal. researchgate.net
Unsaturated fatty acids can also act as interspecies signals, often inhibiting the QS systems of competing bacteria. nih.gov Studies have shown that certain UFAs can decrease biofilm formation and motility in pathogenic bacteria like Acinetobacter baumannii by downregulating the expression of QS regulators. nih.gov Fatty acid esters may function as inactive precursors or transport forms of these signals. Microbial enzymes, specifically lipases and esterases, can hydrolyze the ester bond, releasing the active fatty acid in a controlled manner. nih.govnih.gov This enzymatic activation could allow for targeted antimicrobial action against susceptible competitors in a shared environment. Therefore, this compound could potentially act as a signaling molecule itself or be hydrolyzed by microbial enzymes to release (2E)-2-Hexadecenoic acid, which could then modulate microbial behavior.
Insects extensively use fatty acid derivatives as pheromones for communication, including mate attraction, aggregation, and marking territory. nih.gov The biosynthesis of these pheromones often starts with common fatty acids like palmitic acid (C16) or stearic acid (C18), which are then modified by specific desaturases, reductases, and other enzymes to create a diverse array of alcohols, aldehydes, and esters. nih.gov Long-chain fatty alcohols, for example, are key components in the pheromone blends of various bumblebee species. frontiersin.org
While this compound has not been identified as a specific insect pheromone, its structure is consistent with molecules that function as kairomones. Kairomones are chemical cues emitted by one species that benefit a receiving species, often a predator or herbivore locating its prey or host. A well-studied analogue is ethyl (2E,4Z)-2,4-decadienoate, known as the "pear ester," a powerful kairomonal attractant for the codling moth (Cydia pomonella), guiding it to its host fruit. The structural similarity suggests that this compound, if produced by a plant, could plausibly serve as a host-recognition cue for certain insect species.
Environmental Fate and Biotransformation Pathways
The environmental persistence and ultimate fate of an organic compound are governed by its chemical properties and its susceptibility to biological and abiotic degradation processes. As a fatty acid ester, this compound is expected to be readily biodegradable in most environments.
When released into the environment, fatty acid esters are subject to several natural attenuation processes. researchgate.net Due to its long alkyl chain, this compound is predicted to be hydrophobic, with low water solubility. Consequently, in aquatic systems, it would tend to partition from the water column to organic matter in sediment. In terrestrial environments, it would strongly adsorb to soil particles, limiting its mobility. researchgate.net
The primary abiotic degradation pathway for esters is hydrolysis, a reaction with water that cleaves the ester bond. libretexts.orglibretexts.org This reaction can be catalyzed by acids or bases present in the environment, breaking the molecule down into its constituent parts: (2E)-2-Hexadecenoic acid and ethanol (B145695). rsc.org Both of these products are natural and easily metabolized by microorganisms. Studies on fatty acid esters used in biodiesel have shown they are readily biodegradable in soil, groundwater, and aquatic systems, with mineralization to carbon dioxide occurring within weeks. lyellcollection.orgepa.gov
The principal route for the biotransformation of this compound is microbial degradation. This process is initiated by extracellular enzymes, primarily lipases and esterases, which are ubiquitous among bacteria and fungi. arcjournals.orgnih.gov These enzymes catalyze the hydrolysis of the ester bond, releasing ethanol and the unsaturated fatty acid. nih.govlyellcollection.org
Once liberated, both components are readily assimilated by microbial cells:
Ethanol is a simple alcohol that serves as an excellent carbon and energy source for a wide variety of microorganisms.
(2E)-2-Hexadecenoic Acid is metabolized through the β-oxidation pathway, a core metabolic process in many organisms for deriving energy from fatty acids. researchgate.netmicrobenotes.com In this cyclical pathway, the fatty acid is progressively shortened by two-carbon units, generating acetyl-CoA, which then enters the citric acid cycle for energy production. wikipedia.org The presence of a double bond at the second carbon (the α,β-position) makes it a direct intermediate of the β-oxidation cycle, allowing it to enter the pathway without the need for the initial dehydrogenation step. However, the degradation of other unsaturated fatty acids sometimes requires additional auxiliary enzymes, such as isomerases or reductases, to modify the position or configuration of the double bonds for the core enzymes to process them. researchgate.netnih.gov
| Step | Process | Key Enzymes | Products |
| 1. Initial Breakdown | Extracellular Hydrolysis | Lipases, Esterases arcjournals.orgnih.gov | (2E)-2-Hexadecenoic acid + Ethanol |
| 2. Metabolite Uptake | Transport into Microbial Cell | Transporter proteins | Intracellular fatty acid and ethanol |
| 3. Final Degradation | β-Oxidation Pathway microbenotes.comwikipedia.org | Acyl-CoA synthetases, Enoyl-CoA hydratase, etc. | Acetyl-CoA (for energy via Citric Acid Cycle) |
This efficient two-step degradation process—extracellular hydrolysis followed by intracellular metabolism of the components—ensures that this compound does not persist long in microbially active environments.
Future Research Directions and Translational Academic Applications
Integration into High-Throughput Screening Platforms for Bioactivity Discovery
To accelerate the discovery of new biological activities of (2E)-2-Hexadecenoic Acid Ethyl Ester and its derivatives, their integration into high-throughput screening (HTS) platforms is a promising strategy. HTS allows for the rapid screening of large compound libraries against a variety of biological targets and cellular processes.
The development of robust and sensitive HTS assays is a critical first step. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and amenability to automation. For example, a live-cell HTS assay using the yeast Saccharomyces cerevisiae has been developed to screen for inhibitors of fatty acid uptake. nih.gov This system utilizes a fluorescent fatty acid analog to monitor uptake, and it could be adapted to screen for compounds that modulate fatty acid transport, including this compound.
Another approach is to develop HTS assays that target specific enzymes involved in fatty acid metabolism. For instance, an HTS assay for inhibitors of ZDHHC acyltransferases, which are involved in protein palmitoylation, has been established. nih.gov Given that fatty acid esters can influence a wide range of cellular processes, it is plausible that this compound may interact with various enzymes. HTS can be employed to screen it against a panel of enzymes involved in lipid metabolism and signaling.
The following table provides examples of HTS platforms that could be utilized for the bioactivity screening of this compound.
| HTS Platform | Target | Potential Application |
| Yeast-based Live-Cell Assay | Fatty Acid Transport Proteins | Identification of modulators of fatty acid uptake. nih.gov |
| Enzyme Inhibition Assays | Acyltransferases, Lipases, etc. | Discovery of specific enzyme inhibitors. nih.gov |
| Reporter Gene Assays | Nuclear Receptors (e.g., PPARs, LXRs) | Identification of agonists or antagonists of lipid-sensing nuclear receptors. |
| High-Content Imaging | Cellular Phenotypes | Screening for effects on lipid droplet formation, cell morphology, and other cellular processes. |
The integration of this compound into these HTS platforms will not only facilitate the discovery of its novel biological activities but also provide a foundation for the development of new therapeutic agents.
Advancements in Bioengineering for Sustainable Production and Novel Derivative Synthesis
The sustainable production of this compound and the synthesis of novel derivatives are key areas for future research, with bioengineering offering promising solutions. Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a viable strategy for the production of fatty acid ethyl esters (FAEEs). nih.govresearchgate.netmdpi.com By genetically modifying the yeast's metabolic pathways, it is possible to enhance the production of specific FAEEs from renewable feedstocks. frontiersin.orgnih.gov
Key metabolic engineering strategies for improving FAEE production in yeast include:
Overexpression of wax ester synthases: These enzymes catalyze the final step in FAEE synthesis. nih.gov
Engineering of acetyl-CoA and fatty acid metabolism: Increasing the precursor supply for FAEE production. nih.gov
Elimination of competing pathways: Deleting genes involved in the formation of storage lipids to channel more fatty acids towards FAEE synthesis. nih.gov
These strategies have the potential to be applied for the high-level production of this compound in a sustainable and cost-effective manner.
In addition to microbial production, biocatalytic synthesis using isolated enzymes offers a powerful tool for the creation of novel derivatives of this compound. Lipases, for example, can be used to catalyze esterification and transesterification reactions with high specificity and under mild reaction conditions. frontiersin.org This approach can be used to synthesize a variety of novel esters with different alcohol moieties, potentially leading to compounds with improved or new biological activities. Enzymatic synthesis can also be employed to create more complex derivatives, such as sugar alcohol mono-esters of fatty acids. researchgate.net
The combination of metabolic engineering and biocatalysis will be instrumental in expanding the chemical diversity of compounds related to this compound and in providing a sustainable source of these molecules for further research and potential commercial applications.
Computational Chemistry and In Silico Modeling for Predictive Research and Drug Design
Computational chemistry and in silico modeling are powerful tools that can be leveraged to accelerate research on this compound and to guide the design of new drug candidates. These methods can provide valuable insights into the compound's physicochemical properties, its interactions with biological targets, and its potential biological activities.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov This approach can be used to screen this compound against a wide range of potential protein targets, such as nuclear receptors, enzymes, and transport proteins. nih.gov For example, fatty acids and their derivatives are known to be ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), which are key regulators of lipid metabolism. biomedpharmajournal.org Molecular docking can be used to predict whether this compound is likely to bind to these receptors and, if so, to identify the key amino acid residues involved in the interaction. mdpi.com
Molecular dynamics (MD) simulations can then be used to provide a more detailed and dynamic picture of the ligand-target interaction. researchgate.net MD simulations can reveal how the compound and the protein behave over time, providing insights into the stability of the binding pose predicted by docking and the conformational changes that may occur upon binding. acs.orgnih.gov
The following table summarizes the application of these computational methods in the study of this compound.
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Virtual screening against a library of protein targets. | Identification of potential biological targets and prediction of binding affinity. nih.gov |
| Molecular Dynamics Simulations | To study the dynamic behavior of the ligand-protein complex. | Understanding the stability of the interaction and identifying key conformational changes. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | To predict the biological activity of novel derivatives. | Guiding the design of new compounds with enhanced activity. |
By combining these in silico approaches with experimental validation, researchers can significantly accelerate the pace of discovery and development of new therapeutic agents based on the structure of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a significant computational strategy for predicting the biological activities and physicochemical properties of chemical compounds based on their molecular structures. ljmu.ac.uk Although specific QSAR models for this compound are not yet established in published literature, this approach holds considerable promise for future research. By developing QSAR models, researchers can forecast the compound's potential therapeutic effects or toxicity, thereby guiding and prioritizing experimental studies.
The fundamental principle of QSAR is to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR study would involve compiling a dataset of structurally similar fatty acid esters with known activities. Molecular descriptors, which are numerical representations of a molecule's properties, would then be calculated for each compound in the series.
These descriptors can be categorized into several types:
Topological descriptors: Based on the 2D representation of the molecule, describing aspects like size, shape, and branching.
Geometrical (3D) descriptors: Derived from the 3D conformation of the molecule, including molecular volume and surface area.
Electronic descriptors: Pertaining to the electron distribution, such as dipole moment and orbital energies (e.g., HOMO and LUMO).
Physicochemical descriptors: Including properties like lipophilicity (log P), solubility, and molar refractivity.
Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are employed to build a model that links a selection of these descriptors to the observed biological activity. nih.gov
For this compound and related long-chain fatty acid esters, QSAR models could be developed to predict a variety of biological activities. Studies on similar fatty acid derivatives have successfully used QSAR to model antimicrobial activity against bacteria like Staphylococcus aureus. zju.edu.cn Such models could help in designing new fatty acid esters with enhanced antimicrobial properties. zju.edu.cn Furthermore, QSAR has been effectively used to predict the aquatic toxicity of aliphatic esters, which is crucial for environmental risk assessment. researchgate.netresearchgate.net
Future QSAR studies on this compound would likely involve synthesizing a series of structural analogs by modifying the alkyl chain length, the degree and position of unsaturation, and the nature of the ester group. The biological activities of these compounds, such as antimicrobial, anti-inflammatory, or cytotoxic effects, would be experimentally determined. The resulting data would be used to construct QSAR models, which could then be used to predict the activity of novel, unsynthesized derivatives, thereby accelerating the discovery of new bioactive compounds.
The predictive power and reliability of these models are typically evaluated through internal and external validation techniques. researchgate.net A well-validated QSAR model could serve as a powerful in silico tool to screen virtual libraries of related compounds, identifying those with the highest potential for desired biological effects while minimizing toxicity.
To illustrate the potential application of QSAR in this context, the following interactive table presents a hypothetical dataset for a QSAR study on a series of fatty acid ethyl esters, including this compound. The table includes representative molecular descriptors and a hypothetical biological activity (e.g., antimicrobial activity expressed as the negative logarithm of the Minimum Inhibitory Concentration, -logMIC).
| Compound | Molecular Weight (g/mol) | LogP | Molecular Surface Area (Ų) | -logMIC (Hypothetical) |
|---|---|---|---|---|
| (2E)-2-Dodecenoic Acid Ethyl Ester | 226.38 | 5.5 | 250.1 | 4.2 |
| (2E)-2-Tetradecenoic Acid Ethyl Ester | 254.44 | 6.5 | 285.3 | 4.8 |
| This compound | 282.49 | 7.5 | 320.5 | 5.1 |
| (2E)-2-Octadecenoic Acid Ethyl Ester | 310.55 | 8.5 | 355.7 | 4.5 |
| Ethyl Hexadecanoate (B85987) | 284.51 | 7.6 | 322.8 | 3.9 |
Q & A
Basic: What are the most reliable synthetic routes for producing high-purity (2E)-2-Hexadecenoic Acid Ethyl Ester?
Methodological Answer:
The synthesis can be achieved via lipase-catalyzed acidolysis using immobilized enzymes like Novozym® 435, which efficiently esterifies free fatty acids with ethanol under mild conditions (40–60°C). Key parameters include substrate molar ratios (e.g., 1:3 acid-to-ethanol) and reaction time (24–48 hours), monitored by thin-layer chromatography (TLC) . Alternatively, chemical esterification with acid catalysts (e.g., H₂SO₄) requires rigorous purification (e.g., silica gel chromatography) to remove unreacted reagents. Purity (>95%) should be confirmed via GC-MS or HPLC .
Basic: How can researchers confirm the structural identity and isomer specificity of this compound?
Methodological Answer:
- GC-MS : Compare retention times (RT) and mass spectra with standards. For example, ethyl (2E)-decenoate has RT 25.33 min and AI (Kovats Index) 1417 .
- NMR : Key signals include the (2E)-configured double bond (¹H NMR: δ 5.4–5.6 ppm, coupling constant J = 15–16 Hz; ¹³C NMR: δ 120–130 ppm for olefinic carbons). DEPT-135 confirms ester carbonyl (δ 170–175 ppm) .
- Chiral chromatography : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak®) to resolve E/Z isomers .
Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., antiviral vs. no effect)?
Methodological Answer:
- Purity verification : Confirm compound integrity via HPLC (≥98% purity) to rule out degradation or isomerization .
- Biological assay standardization : Use consistent cell lines (e.g., Vero E6 for antiviral studies) and controls (e.g., remdesivir). Replicate under identical conditions (pH, temperature) .
- Structural analogs : Compare with related esters (e.g., ethyl gallate) to identify structure-activity relationships (SARs) .
Advanced: What computational strategies are effective for predicting the molecular interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., viral proteases). Input the 3D structure (optimized via DFT calculations) and validate with experimental data (e.g., SPR binding affinity) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding and hydrophobic interactions .
Advanced: How does the (2E) configuration impact physicochemical properties compared to (2Z) or saturated analogs?
Methodological Answer:
- Melting point : The (2E) isomer typically has a lower melting point than saturated analogs due to reduced packing efficiency .
- Reactivity : The trans configuration may reduce susceptibility to enzymatic hydrolysis compared to cis isomers. Test via lipase/esterase assays .
- Spectroscopic differentiation : Use ¹H NMR coupling constants (J = 15 Hz for trans vs. 10–12 Hz for cis) .
Intermediate: What analytical methods are optimal for quantifying this compound in complex biological matrices?
Methodological Answer:
- GC-MS with derivatization : Derivatize free carboxylic acids (if present) using BSTFA + TMCS. Use internal standards (e.g., methyl heptadecanoate) for quantification .
- LC-MS/MS : Employ a C18 column (ACQUITY UPLC®) with ESI⁻ ionization. Monitor m/z 268.2 → 81.0 (collision energy 25 eV) .
- Calibration curves : Prepare 5–1000 ng/mL standards in matrix-matched solvents to account for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
